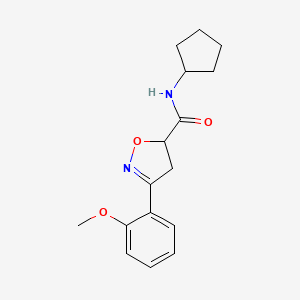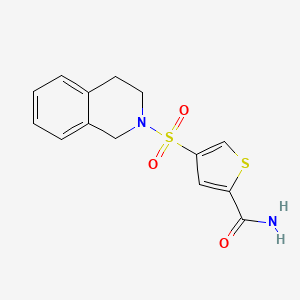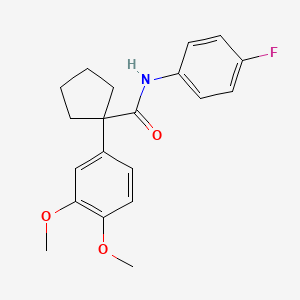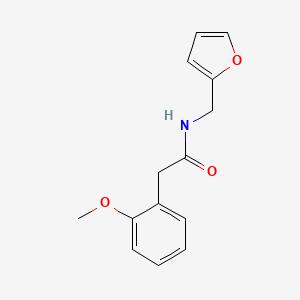
N-cyclopentyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves regioselective cycloaddition reactions, as seen in the creation of conformationally constrained analogues of aspartic acid. These processes typically yield a complex framework necessary for the compound's biological activity and are characterized by steps like nucleophilic attacks and stereoselective transformations (Conti et al., 2007).
Molecular Structure Analysis
Molecular structure determination, as in the case of similar compounds, is crucial for understanding the compound's potential interactions and stability. Structural analyses are often performed using techniques like NMR, mass spectra, and X-ray diffraction. These analyses reveal the compound's conformation, bond lengths, and angles, which are vital for predicting chemical behavior and reactivity (Kumara et al., 2018).
Chemical Reactions and Properties
The chemical properties of related isoxazole derivatives often involve their reactivity towards different chemical reagents. For instance, isoxazoles can participate in cycloaddition reactions, nucleophilic substitutions, and isomerization, reflecting a wide range of chemical behaviors that could be anticipated for N-cyclopentyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide (Nishiwaki et al., 1974).
Physical Properties Analysis
The physical properties such as solubility, melting point, and crystalline form contribute significantly to the compound's applications and handling. Similar compounds have been analyzed to determine thermal stability and solubility which can be crucial for storage and application conditions (Patterson et al., 1992).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemicals, are determined by the functional groups present in the compound. Studies on related compounds, such as their reactivity, synthetic routes, and interaction with other chemicals, provide valuable insights into the expected chemical behavior of N-cyclopentyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide (Clerici et al., 1998).
科学的研究の応用
Synthesis and Characterization
N-cyclopentyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide is a compound of interest in the realm of synthetic organic chemistry, particularly in the synthesis and characterization of novel organic compounds. For instance, the synthesis and characterization of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which are synthesized through reactions involving similar complex molecules, have been explored for their potential applications. These compounds have been established based on comprehensive analytical techniques such as elemental analysis and spectral data, including IR, MS, 1H-NMR, and 13C-NMR, providing a foundational understanding of their structural and chemical properties (Hassan, Hafez, & Osman, 2014).
Cytotoxic Activity and Potential Therapeutic Applications
The cytotoxic activities of compounds related to N-cyclopentyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide have been investigated, particularly in the context of cancer research. For example, derivatives synthesized from similar complex molecules have been screened for their in vitro cytotoxic activity against specific cancer cell lines such as Ehrlich Ascites Carcinoma (EAC) cells. These studies are crucial for understanding the potential therapeutic applications of these compounds in treating various forms of cancer (Hassan, Hafez, & Osman, 2014).
Chemical Synthesis Techniques
The chemical synthesis of N-cyclopentyl-3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide and its analogs employs advanced synthesis techniques, including reductive cyclization processes and the use of specific reductive cyclizing agents. These methodologies are instrumental in creating complex organic molecules with potential applications in various fields, including medicinal chemistry and materials science. The detailed synthesis procedures contribute to the broader knowledge base of chemical synthesis techniques and their applications in creating novel compounds with unique properties (Bhaskar, Kumar, Tholappanavara, & Vijaykumar, 2019).
特性
IUPAC Name |
N-cyclopentyl-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-20-14-9-5-4-8-12(14)13-10-15(21-18-13)16(19)17-11-6-2-3-7-11/h4-5,8-9,11,15H,2-3,6-7,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYSUYNPDVPJIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(C2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-benzyl-4-[(8-fluoro-2-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5562137.png)
![4-(4-chlorophenyl)-2-({[(4-chlorophenyl)amino]carbonyl}amino)-3-thiophenecarboxamide](/img/structure/B5562144.png)
![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5562155.png)
![1-(2-amino-2-oxoethyl)-N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B5562162.png)
![2-(1,3-benzothiazol-2-yl)-4-[1-(cyclopentylamino)ethylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5562170.png)
![2-[(4-bromophenyl)thio]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5562175.png)

![2-[2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5562181.png)
![4-{[(4-chlorophenyl)amino]sulfonyl}-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5562191.png)

![5-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-3-(1-phenylcyclopropyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole](/img/structure/B5562209.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]isonicotinamide](/img/structure/B5562220.png)